2-Chloro-4,8-dimethylquinazoline
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Overview
Description
2-Chloro-4,8-dimethylquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry. The compound’s molecular formula is C10H9ClN2, and it has a molecular weight of 192.64 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing quinazoline derivatives, including 2-Chloro-4,8-dimethylquinazoline, involves the use of microwave irradiation (MWI). MWI is an effective, sustainable, and greener source of energy compared to conventional heating. It accelerates the formation of desired compounds due to thermal and kinetic effects .
Another method involves the Lewis-acid-catalyzed activation of nitriles and intramolecular cyclization in a one-pot reaction sequence. This solvent-free and transition-metal-free reaction is rapid and efficient .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve large-scale reactions using similar principles as laboratory synthesis but optimized for higher yields and purity. For example, the preparation of 2,4-dichloroquinazoline involves heating a mixture of 2,4-quinazoline diones, phosphorus oxychloride, and trimethylamine, followed by purification steps .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,8-dimethylquinazoline can undergo various types of chemical reactions, including:
Oxidation: The nitrogen atoms in the quinazoline nucleus can be oxidized to form quinazoline oxides.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), and other peracids are commonly used oxidizing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Cyclization: Cyclization reactions often require catalysts such as Lewis acids and specific reaction conditions like elevated temperatures.
Major Products Formed
Oxidation: Quinazoline oxides.
Substitution: Various substituted quinazoline derivatives.
Cyclization: Polycyclic compounds with biological importance.
Scientific Research Applications
2-Chloro-4,8-dimethylquinazoline and its derivatives have significant applications in various fields:
Mechanism of Action
The mechanism of action of 2-Chloro-4,8-dimethylquinazoline involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazoline: Known for its use as an IGF-IR enzyme inhibitor.
7-Chloro-2-phenylquinazoline: Another quinazoline derivative with significant biological activity.
2-Chloro-4-anilinoquinazoline: Designed as dual inhibitors of EGFR and VEGFR-2.
Uniqueness
2-Chloro-4,8-dimethylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in medicinal chemistry .
Properties
IUPAC Name |
2-chloro-4,8-dimethylquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-4-3-5-8-7(2)12-10(11)13-9(6)8/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWPJQOWEWJFEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC(=N2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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